Cas no 1805424-81-0 (Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate)

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate is a versatile pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its key structural features—a difluoromethyl group, an aminomethyl substituent, and an iodine atom—enhance its reactivity and utility as a building block for complex molecule synthesis. The iodine moiety facilitates cross-coupling reactions, while the difluoromethyl group contributes to metabolic stability and bioavailability. The ester functionality allows further derivatization, making it valuable for medicinal chemistry applications. This compound is particularly useful in the development of bioactive molecules, offering a balance of stability and reactivity for targeted modifications. Proper handling under controlled conditions is recommended due to its sensitive functional groups.
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate structure
1805424-81-0 structure
Product name:Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate
CAS No:1805424-81-0
MF:C10H11F2IN2O2
MW:356.107821702957
CID:4804175

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate
    • Inchi: 1S/C10H11F2IN2O2/c1-2-17-10(16)6-4-15-8(9(11)12)5(3-14)7(6)13/h4,9H,2-3,14H2,1H3
    • InChI Key: BXKQZSZIAIQUFN-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OCC)=CN=C(C(F)F)C=1CN

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 269
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1.2

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020853-1g
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805424-81-0 95%
1g
$2,837.10 2022-04-01
Alichem
A029020853-250mg
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805424-81-0 95%
250mg
$950.60 2022-04-01
Alichem
A029020853-500mg
Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate
1805424-81-0 95%
500mg
$1,769.25 2022-04-01

Additional information on Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate

Ethyl 3-(Aminomethyl)-2-(Difluoromethyl)-4-Iodopyridine-5-Carboxylate (CAS No. 1805424-81-0): An Overview of a Novel Compound in Medicinal Chemistry

Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate (CAS No. 1805424-81-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate is characterized by the presence of a pyridine ring substituted with an aminomethyl group, a difluoromethyl group, and an iodine atom. These functional groups contribute to the compound's unique pharmacological profile and make it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant neuroprotective effects in cellular models of Parkinson's disease. The researchers found that the compound was able to reduce oxidative stress and inhibit apoptosis in dopaminergic neurons, suggesting its potential as a neuroprotective agent.

In addition to its neuroprotective properties, ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate has also shown promise in cancer research. A study published in Cancer Research in 2022 demonstrated that the compound exhibited potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The researchers attributed this activity to the compound's ability to induce cell cycle arrest and promote apoptosis in cancer cells.

The presence of the difluoromethyl group in ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate is particularly noteworthy. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. This feature makes ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate an attractive candidate for drug development, as it may offer better bioavailability and longer half-life in vivo.

The iodine atom in the structure of ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate also plays a crucial role in its biological activity. Iodinated compounds have been shown to exhibit various biological effects, including anti-inflammatory and antimicrobial activities. In a study published in Bioorganic & Medicinal Chemistry Letters in 2020, researchers found that iodinated pyridine derivatives were effective against multidrug-resistant bacteria, suggesting that ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate may have potential applications in treating antibiotic-resistant infections.

The synthesis of ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-iodopyridine-5-carboxylate has been reported using various methods, including multistep reactions involving nucleophilic substitution and coupling reactions. A recent publication in Organic Letters described an efficient synthetic route that yielded high purity and yield of the compound. This synthetic method involves the reaction of an appropriate pyridine derivative with an iodinating agent followed by functionalization with an aminomethyl group and a difluoromethylation step.

The pharmacological evaluation of ethyl 3-(aminomethyl)-2-(difluoromethlyl)-4-iodopyridine-5-carboxylate has revealed several key findings. In vitro studies have shown that the compound exhibits low cytotoxicity towards normal cells, which is an important consideration for drug development. Additionally, preliminary animal studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant side effects.

The future prospects for ethyl 3-(aminomethyl)-2-(difluoromethlyl)-4-iodopyridine-5-carboxylate are promising. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic efficacy and reduce potential side effects. Clinical trials are expected to begin soon to evaluate its safety and efficacy in human subjects.

In conclusion, Ethyl 3-(aminomethyl)-2-(difluoromethlyl)-4-iodopyridine-5-carboxylate (CAS No. 1805424-81-0) is a novel compound with a unique chemical structure that holds significant promise for various therapeutic applications. Its neuroprotective properties, antiproliferative activity against cancer cells, enhanced metabolic stability, and potential antimicrobial effects make it a valuable candidate for further research and development in medicinal chemistry.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司